4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-nitrophenyl isocyanate and morpholine to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Unique due to its combination of functional groups and triazine core.
4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-CHLOROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Similar structure but with a chloro group instead of a nitro group.
4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of 4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(4-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H22N8O4 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-N-[(E)-(4-methoxyphenyl)methylideneamino]-6-morpholin-4-yl-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22N8O4/c1-32-18-8-2-15(3-9-18)14-22-27-20-24-19(23-16-4-6-17(7-5-16)29(30)31)25-21(26-20)28-10-12-33-13-11-28/h2-9,14H,10-13H2,1H3,(H2,23,24,25,26,27)/b22-14+ |
InChI Key |
HTHGVSLQSKDCME-HYARGMPZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
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